3-Methyl-6-[(1-methylpyrrolidin-2-yl)methoxy]-3,4-dihydropyrimidin-4-one
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Overview
Description
3-Methyl-6-[(1-methylpyrrolidin-2-yl)methoxy]-3,4-dihydropyrimidin-4-one is a heterocyclic compound that features a pyrimidinone core with a methoxymethyl group attached to a methylpyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-[(1-methylpyrrolidin-2-yl)methoxy]-3,4-dihydropyrimidin-4-one typically involves the following steps:
Formation of the Pyrimidinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Methoxymethyl Group: This step involves the reaction of the pyrimidinone core with a methoxymethylating agent, such as methoxymethyl chloride, in the presence of a base like sodium hydride.
Introduction of the Methylpyrrolidine Ring: The final step involves the nucleophilic substitution of the methoxymethyl group with 1-methylpyrrolidine under suitable conditions, such as heating in an aprotic solvent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6-[(1-methylpyrrolidin-2-yl)methoxy]-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxymethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the pyrimidinone core.
Reduction: Reduced forms of the compound, potentially leading to the formation of dihydropyrimidinones.
Substitution: Various substituted pyrimidinones depending on the nucleophile used.
Scientific Research Applications
3-Methyl-6-[(1-methylpyrrolidin-2-yl)methoxy]-3,4-dihydropyrimidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving pyrimidine metabolism.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-Methyl-6-[(1-methylpyrrolidin-2-yl)methoxy]-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes involved in pyrimidine metabolism or receptors that mediate its biological effects. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidinone Derivatives: Compounds like N-methylpyrrolidinone, which share the pyrrolidinone ring structure.
Pyrimidinone Derivatives: Compounds such as 2,4-dihydroxypyrimidine, which have a similar pyrimidinone core.
Uniqueness
3-Methyl-6-[(1-methylpyrrolidin-2-yl)methoxy]-3,4-dihydropyrimidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-methyl-6-[(1-methylpyrrolidin-2-yl)methoxy]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-13-5-3-4-9(13)7-16-10-6-11(15)14(2)8-12-10/h6,8-9H,3-5,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRNVOFLQJQWQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1COC2=CC(=O)N(C=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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